![molecular formula C24H23N3S B11501719 2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-phenyl-1,3-thiazole](/img/structure/B11501719.png)
2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-phenyl-1,3-thiazole
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Overview
Description
2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-phenyl-1,3-thiazole is a complex organic compound with a unique structure that combines a pyrazino[3,2,1-jk]carbazole core with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-phenyl-1,3-thiazole typically involves multiple stepsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve specific solvents and temperatures to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(8-methyl-3a,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazol-3(2H)-yl)propan-1-one
- (8-methyl-3a,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazol-3(2H)-yl)(3-(trifluoromethyl)phenyl)methanone
Uniqueness
What sets 2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-phenyl-1,3-thiazole apart from similar compounds is its unique combination of the pyrazino[3,2,1-jk]carbazole core and the thiazole ring. This structure imparts specific chemical and biological properties that may not be present in other related compounds .
Properties
Molecular Formula |
C24H23N3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C24H23N3S/c1-16-10-11-21-19(14-16)18-8-5-9-22-23(18)26(21)12-13-27(22)24-25-20(15-28-24)17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15,22H,5,8-9,12-13H2,1H3 |
InChI Key |
YJHDJIKPDQRPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C5=NC(=CS5)C6=CC=CC=C6 |
Origin of Product |
United States |
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